Kinetic Discrimination Against Maleimide-Based Crosslinkers: 2-3 Orders of Magnitude Difference in Thiol Conjugation Rates
The bromoacetyl function exhibits a reaction rate with thiols that is 2–3 orders of magnitude lower than that of maleimide at pH 6.5, enabling orthogonal sequential conjugation strategies [1]. This kinetic discrimination allows researchers to conjugate two different thiol-containing molecules to a single scaffold by exploiting pH-dependent reactivity differences: maleimide reacts preferentially at pH 6.5, while bromoacetamido reacts at higher pH (7.5–9.0) [2].
| Evidence Dimension | Second-order rate constant for thiol conjugation |
|---|---|
| Target Compound Data | Rate constant (k) at pH 6.5: 2-3 orders of magnitude lower than maleimide |
| Comparator Or Baseline | Maleimide function: significantly faster reaction rate at pH 6.5 |
| Quantified Difference | 2–3 orders of magnitude difference in rate constants |
| Conditions | Aqueous media, pH 6.5, with thiol-containing molecules (2-mercaptoethanol, free cysteine, N-terminal cysteine peptides) |
Why This Matters
Enables precise, sequential dual-conjugation strategies that are unattainable with maleimide-only systems, reducing cross-reactivity and improving yield in complex bioconjugate assembly.
- [1] Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 118–123. View Source
- [2] Quanta BioDesign. (2019). Bromoacetyl Reaction Chemistry (Application Note). View Source
